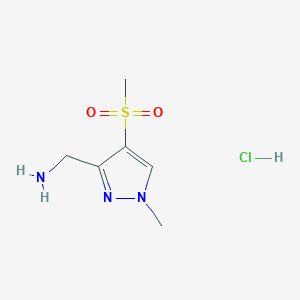
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H22FN5O2 and its molecular weight is 335.383. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphism Studies
Polymorphism, the ability of a substance to exist in more than one form or crystal structure, is of great interest in the pharmaceutical industry due to its impact on drug solubility and bioavailability. Linezolid, a related oxazolidinone antibiotic that shares structural similarities with the mentioned compound, has been extensively studied for its polymorphic forms. Research has shown that different polymorphic forms of Linezolid, such as form II and form IV, can be characterized by various techniques including X-ray diffraction and NMR, providing insights into the stability and formulation of pharmaceuticals (Maccaroni et al., 2008).
Antimicrobial Activity
Compounds structurally related to 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide have been synthesized and tested for their antimicrobial properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, highlighting the potential of such compounds in developing new antimicrobial agents (Sunder & Maleraju, 2013).
Radiolabeling for Imaging
The adaptation of compounds for radiolabeling, as seen with DPA-714 (a compound within the same family as the oxazolidinone derivatives), demonstrates the application of such chemicals in medical imaging, particularly in positron emission tomography (PET). The successful synthesis and application of [18F]DPA-714 for imaging the translocator protein (18 kDa) underscores the potential of related compounds for diagnostic purposes (Dollé et al., 2008).
Novel Antifungal Agents
Research into new classes of antifungal agents is crucial given the rising resistance to existing treatments. Compounds such as 1H-benzoimidazol-2-ylamine derivatives have been explored for their antimicrobial and genotoxic properties, showcasing the diverse biological activities that compounds similar to 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide may possess (Benvenuti et al., 1997).
Drug Delivery Systems
The encapsulation of drugs within polymeric materials for controlled release is another area of application. For instance, Linezolid-loaded poly(ϵ-caprolactone) (PCL) membranes demonstrate how drugs can be efficiently delivered for topical applications. This research suggests that similar compounds could be utilized in developing drug delivery systems with controlled release profiles (Tammaro et al., 2015).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O2/c1-19-6-9-21(10-7-19)18-15(23)12-20-8-11-22(16(20)24)14-4-2-13(17)3-5-14/h2-5H,6-12H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKWWBQTIXNHGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)




![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)

![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)